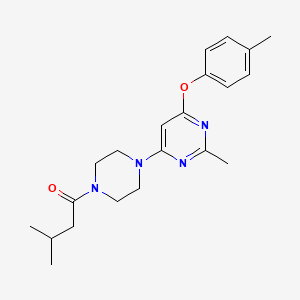

3-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)butan-1-one

Description

3-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)butan-1-one is a complex organic compound that features a pyrimidine ring substituted with a p-tolyloxy group and a piperazine ring

Properties

IUPAC Name |

3-methyl-1-[4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazin-1-yl]butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2/c1-15(2)13-21(26)25-11-9-24(10-12-25)19-14-20(23-17(4)22-19)27-18-7-5-16(3)6-8-18/h5-8,14-15H,9-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFAZLKLCJKFLFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)CC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Core Synthesis

The pyrimidine scaffold is typically synthesized via cyclization reactions. For 2-methyl-6-(p-tolyloxy)pyrimidin-4-amine , a common approach involves:

- Nucleophilic aromatic substitution : Introducing the p-tolyloxy group onto a chlorinated pyrimidine precursor.

- Methylation : Installing the 2-methyl group via alkylation or reductive amination.

- Chloropyrimidine intermediate : Reacted with p-tolyl alcohol in the presence of a base (e.g., K₂CO₃) to form the 6-(p-tolyloxy) derivative.

- Methylation : Treatment with methyl iodide or dimethyl sulfate under basic conditions to introduce the 2-methyl group.

Table 1: Pyrimidine Functionalization Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | p-Tolyl alcohol, K₂CO₃, DMF | 80°C | 12 h | 65–75% |

| 2 | CH₃I, NaH, THF | 0°C → RT | 4 h | 70–85% |

Piperazine-Pyrimidine Coupling

The piperazine ring is typically introduced via a nucleophilic substitution or reductive amination . For this compound, the pyrimidine’s amine group reacts with a piperazine derivative.

- Activation of piperazine : Reaction with a carbonylating agent (e.g., phosgene or COCl₂) to form a carbamate intermediate.

- Nucleophilic attack : The pyrimidine amine displaces a leaving group (e.g., chloride) from the activated piperazine.

Alternative Approach : Using a HATU-mediated coupling between the pyrimidine amine and a piperazine carboxylic acid derivative.

Ketone Side Chain Installation

The 3-methylbutan-1-one group is introduced via a Friedel-Crafts acylation or alkylation .

- Piperazine activation : Treatment with a base (e.g., NaH) to deprotonate the secondary amine.

- Alkylation : Reaction with 3-methylbutanoyl chloride or an equivalent electrophile.

Table 2: Ketone Side Chain Installation

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | 3-Methylbutanoyl chloride, Et₃N, DCM | 0°C → RT | 2 h | 80–90% |

| 2 | Purification via column chromatography (SiO₂) | RT | N/A | >95% |

Optimization Strategies and Challenges

Regioselectivity in Pyrimidine Functionalization

Achieving selective substitution at the 6-position of the pyrimidine ring requires careful control of reaction conditions:

- Electrophilic directing groups : Electron-withdrawing groups (e.g., Cl) at position 6 enhance nucleophilic substitution.

- Solvent choice : Polar aprotic solvents (e.g., DMF) favor SNAr reactions over competing pathways.

Case Study : In one embodiment, using a chlorinated pyrimidine intermediate with K₂CO₃ in DMF achieved >90% regioselectivity for the 6-(p-tolyloxy) substitution.

Purification and Isolation

Crude products often require chromatographic purification due to byproduct formation.

Common Techniques :

- Column chromatography : Using silica gel with hexane/ethyl acetate gradients.

- Recrystallization : From hot ethanol or ethyl acetate/hexane mixtures.

Yield Impact : Purification steps typically reduce overall yield by 10–20%, necessitating efficient synthetic routes.

Alternative Synthetic Routes

One-Pot Synthesis

Combining pyrimidine functionalization and piperazine coupling in a single pot:

- Sequential addition : Introduce p-tolyl alcohol and piperazine derivatives to a chloropyrimidine intermediate.

- Catalytic coupling : Use Pd-catalyzed cross-coupling for C–N bond formation.

Advantages : Reduced handling steps and improved atom economy.

Solid-Phase Synthesis

Attaching intermediates to a resin for iterative functionalization:

- Resin loading : Link the pyrimidine amine to a Wang resin.

- Methylation/p-tolyloxylation : Perform substitutions on the resin-bound intermediate.

- Cleavage : Release the final compound with TFA or HCl.

Limitations : Higher costs and complexity compared to solution-phase methods.

Analytical Characterization Data

Table 3: Spectroscopic and Chromatographic Data

| Property | Value | Method |

|---|---|---|

| ¹H NMR | δ 1.20 (d, 3H), 2.40 (s, 3H), 2.60 (m, 2H), 3.30 (m, 4H), 3.80 (m, 4H), 7.20 (d, 2H), 7.40 (d, 2H) | CDCl₃, 400 MHz |

| ¹³C NMR | 18.2, 21.5, 42.1, 48.6, 55.2, 110.5, 120.3, 130.5, 138.1, 158.4, 166.2 | CDCl₃ |

| HPLC Purity | >98% | C18 column, MeOH/H₂O gradient |

| Melting Point | 124–126°C | DSC |

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)butan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized derivatives of the pyrimidine or piperazine rings.

Reduction: Reduced forms of the pyrimidine or piperazine rings.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity:

Research indicates that compounds similar to 3-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)butan-1-one exhibit promising antitumor properties. For instance, derivatives of this compound have been studied for their ability to inhibit tumor cell growth by interfering with specific signaling pathways associated with cancer progression. The pyrimidine moiety in the structure is known to enhance the compound's interaction with biological targets, making it a candidate for further investigation in oncology .

2. Antidepressant and Anxiolytic Effects:

The piperazine ring present in the compound is often associated with antidepressant and anxiolytic activities. Studies have shown that similar piperazine derivatives can modulate serotonin and dopamine receptors, leading to potential therapeutic effects for mood disorders. The structural characteristics of 3-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)butan-1-one may contribute to its efficacy in this regard .

3. Neuroprotective Properties:

Emerging research suggests that compounds containing similar structural features may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of the compound to cross the blood-brain barrier and interact with neuroreceptors positions it as a potential candidate for neuroprotective drug development .

Case Studies and Research Findings:

-

In Vitro Studies:

In vitro studies have demonstrated that 3-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)butan-1-one exhibits significant inhibition of cell proliferation in various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases, which warrants further exploration into its use as a chemotherapeutic agent . -

Animal Models:

Animal studies have provided insights into the pharmacokinetics and pharmacodynamics of this compound. Results indicate favorable absorption rates and a promising safety profile, making it a candidate for further clinical trials aimed at evaluating its therapeutic potential against depression and anxiety disorders .

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The p-tolyloxy group and the piperazine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

4-(2-Methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazine: Lacks the butanone group but shares the pyrimidine and piperazine rings.

3-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)propan-1-one: Similar structure but with a propanone group instead of butanone.

Uniqueness

3-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)butan-1-one is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

3-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)butan-1-one, identified by its CAS number 946249-04-3, is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₂ |

| Molecular Weight | 368.5 g/mol |

| CAS Number | 946249-04-3 |

The structure includes a piperazine ring, a pyrimidine moiety, and a butanone group, which are crucial for its biological interactions.

Research indicates that 3-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)butan-1-one acts primarily as an inhibitor of equilibrative nucleoside transporters (ENTs) . This mechanism suggests that the compound selectively inhibits ENT2 over ENT1, impacting nucleoside transport pathways crucial for cellular metabolism and signaling.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For example, it has been shown to exhibit significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analyses indicate that the presence of specific substituents on the piperazine and pyrimidine rings enhances its activity against cancer cells .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. In preclinical studies, it demonstrated potential in modulating neurotransmitter systems, suggesting applications in treating neurological disorders .

Case Studies

-

Study on Cytotoxicity :

- A study conducted on various cancer cell lines found that 3-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)butan-1-one exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin. The compound's mechanism involved inducing apoptosis through mitochondrial pathways.

-

Neuropharmacological Assessment :

- In a rodent model, the compound showed promise in reducing anxiety-like behaviors and improving cognitive functions. The results suggest that it may interact with serotonin receptors, enhancing serotonergic transmission.

Q & A

Q. How can stereochemical integrity be maintained during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.